molecular formula C7H9N5O B13075716 7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one

7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one

Cat. No.: B13075716
M. Wt: 179.18 g/mol
InChI Key: OZLZWZCCBZPHJI-UHFFFAOYSA-N
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Description

7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is a heterocyclic compound that belongs to the class of pyrazolotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one typically involves the condensation of hydrazine derivatives with 1,3-difunctional electrophilic substrates. One common method includes the reaction of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by cyclization and dehydration steps . The reaction conditions often involve heating in ethanol or using acid/base catalysis .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to alterations in cellular processes, such as cell cycle progression and apoptosis induction . Molecular docking studies have shown that the compound fits well into the active sites of target enzymes, forming essential hydrogen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is unique due to its specific substitution pattern and the presence of a propyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of novel compounds with potentially enhanced properties .

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

7-propyl-3H-pyrazolo[3,4-d]triazin-4-one

InChI

InChI=1S/C7H9N5O/c1-2-3-12-6-5(4-8-12)7(13)10-11-9-6/h4H,2-3H2,1H3,(H,9,10,13)

InChI Key

OZLZWZCCBZPHJI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=O)NN=N2

Origin of Product

United States

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